

Application Notes: Therapeutic Drug Monitoring of Tenofovir Using rac-Tenofovir-d6

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Compound of Interest

Compound Name: *rac Tenofovir-d6*

Cat. No.: B602732

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Introduction

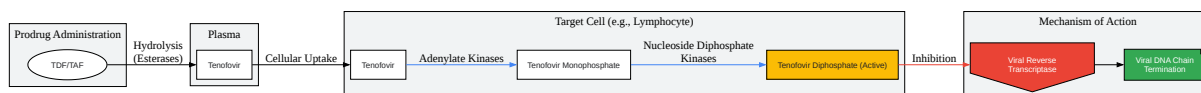
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) widely used in the management of HIV and Hepatitis B virus (HBV) infections.[1][2] It is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance bioavailability.[3] Following administration, these prodrugs are converted to tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and suppression of viral replication.

Therapeutic drug monitoring (TDM) of tenofovir is a valuable tool in clinical practice to optimize treatment efficacy and minimize toxicities. Monitoring plasma tenofovir concentrations can help assess patient adherence, manage drug-drug interactions, and mitigate the risk of adverse effects, particularly renal toxicity associated with higher tenofovir exposure. For accurate quantification of tenofovir in biological matrices, stable isotope-labeled internal standards are essential. Racemic Tenofovir-d6 (rac-Tenofovir-d6) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays due to its similar chemical properties and distinct mass-to-charge ratio from the unlabeled drug.

Tenofovir Metabolism and Mechanism of Action

Tenofovir is an analog of adenosine monophosphate. After entering the cell, it undergoes two phosphorylation steps to become the active tenofovir diphosphate. This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly forming

viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination, thus halting viral replication.



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Caption: Metabolic activation of tenofovir prodrugs to the active diphosphate form.

Pharmacokinetic Parameters of Tenofovir

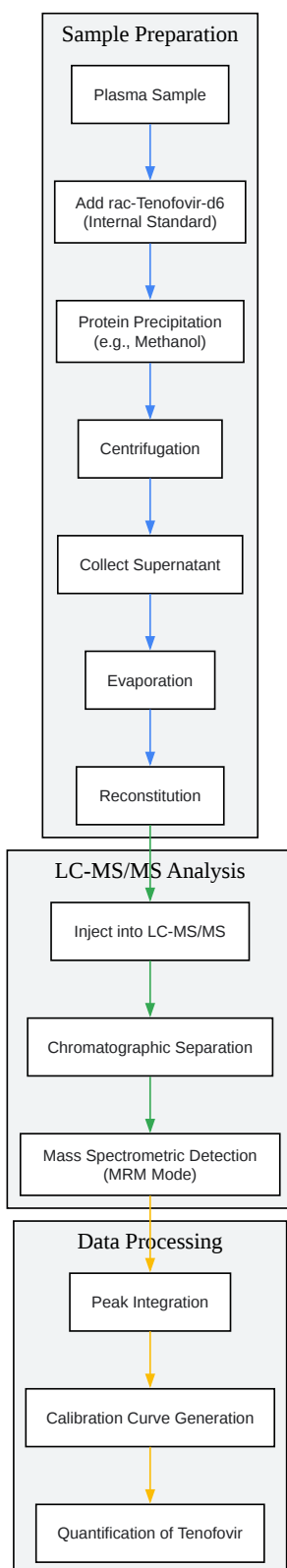
The pharmacokinetic profile of tenofovir can vary among individuals. The following table summarizes key pharmacokinetic parameters for tenofovir when administered as TDF.

Parameter	Value	Reference
Time to Peak Concentration (Tmax)	1.3 - 3 hours	
Oral Bioavailability (Fasting)	~25%	
Effect of High-Fat Meal	~40% increase in AUC	
Plasma Half-life	~12 - 18 hours	
Intracellular Half-life (TFV-DP)	> 60 hours	
Protein Binding	< 0.7%	
Elimination	Primarily renal (glomerular filtration and active tubular secretion)	
Steady-State Cmax (300 mg daily)	~300 ng/mL	
Steady-State AUC (300 mg daily)	~3000 ng·h/mL	
Mean Trough Concentration (daily PrEP)	90.2 ± 27.7 ng/mL	

LC-MS/MS Method for Tenofovir Quantification

The following protocol outlines a general procedure for the quantification of tenofovir in human plasma using LC-MS/MS with rac-Tenofovir-d6 as an internal standard. This method is based on principles from several published assays.

Experimental Workflow



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References

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- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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